4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine
Description
The compound 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine features a pyrimidine core substituted with a 5-fluoro group and a 6-ethyl moiety. Attached to the pyrimidine is a piperazine ring linked to a 6-cyclopropylpyridazine group. The ethyl group enhances lipophilicity, while the cyclopropyl substituent on the pyridazine may influence conformational rigidity and metabolic resistance .
Properties
IUPAC Name |
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6/c1-2-13-16(18)17(20-11-19-13)24-9-7-23(8-10-24)15-6-5-14(21-22-15)12-3-4-12/h5-6,11-12H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQOQOMMLWDJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the pyridazine and piperazine intermediates. The key steps include:
Cyclization of 1,2-diamine derivatives: This involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Formation of pyridazine intermediates: This step involves the synthesis of pyridazine derivatives through various cyclization reactions.
Coupling reactions: The pyridazine and piperazine intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluoropyrimidine and piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridazine derivatives, while substitution reactions may result in various substituted piperazine derivatives .
Scientific Research Applications
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in research to understand its interactions with biological targets and pathways.
Pharmaceutical Development: The compound is explored for its potential use in developing new drugs for various diseases.
Industrial Applications: It may also have applications in the synthesis of other complex organic compounds used in various industries.
Mechanism of Action
The mechanism of action of 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Pyrimidine/Thienopyrimidine-Based Analogs
Compound from : 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine (CAS: 670270-97-0)
- Core Structure: Thieno[2,3-d]pyrimidine (a bioisostere of pyrimidine) with a 6-methyl group.
- Substituents :
- 3,4-Dichlorophenyl on piperazine (enhances electron-withdrawing effects).
- 4-Fluorophenyl at position 5 (improves metabolic stability).
- Dichlorophenyl and fluorophenyl groups introduce strong electronegativity, which could enhance target affinity but raise toxicity risks compared to the target compound’s cyclopropylpyridazine moiety .
Piperazine-Linked Urea Derivatives ()
The urea derivatives in (e.g., compounds 11a–11o) share a piperazine-thiazole scaffold but differ in aryl substituents. Key examples:
- 11a : 3-Fluorophenyl
- 11d : 4-Trifluoromethylphenyl
- 11m : 3,5-Di(trifluoromethyl)phenyl
Structural and Functional Contrasts :
- Pharmacophore : Urea group vs. pyrimidine-pyridazine in the target compound. Urea derivatives likely target proteases or kinases via hydrogen bonding, whereas the pyrimidine-based compound may engage in π-π stacking or hydrophobic interactions.
- The target compound’s cyclopropyl group balances lipophilicity and steric effects .
| Compound () | Substituent | Molecular Weight ([M+H]+) | Yield (%) |
|---|---|---|---|
| 11a | 3-Fluorophenyl | 484.2 | 85.1 |
| 11d | 4-Trifluoromethylphenyl | 534.1 | 85.3 |
| 11m | 3,5-Di(trifluoromethyl)phenyl | 602.2 | 84.7 |
Fluorinated Piperidine/Piperazine Derivatives ()
Example Compound : 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Core Structure : Benzisoxazole-piperidine linked to pyridopyrimidine.
- Comparison :
- The benzisoxazole group introduces aromaticity and rigidity, contrasting with the target compound’s pyridazine.
- Fluorine at the 6-position of benzisoxazole may enhance blood-brain barrier penetration, suggesting CNS applications. The target compound’s 5-fluoro substituent could similarly improve bioavailability .
Key Research Findings and Implications
- Metabolic Stability : The cyclopropyl group in the target compound may reduce oxidative metabolism compared to halogenated aryl groups (e.g., dichlorophenyl in ) .
- Selectivity : Piperazine’s flexibility in the target compound could enable broader binding modes versus rigid piperidine derivatives () .
- Synthetic Feasibility : Yields of analogs in (83–88%) suggest robust synthetic routes for piperazine-containing compounds, which may extend to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
